REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH2:12]([C:19]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:20]=1[CH2:21][OH:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)Cl>[CH2:12]([C:19]1[CH:26]=[C:25]([Cl:27])[CH:24]=[CH:23][C:20]=1[CH:21]=[O:22])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
2-benzyl-4-chlorobenzyl alcohol
|
Quantity
|
79.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=C(CO)C=CC(=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The chromium salts were precipitated by the addition of 2.4 liters of 1:1 ether
|
Type
|
CUSTOM
|
Details
|
petroleum ether, and the precipitate was removed by filtration through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C=O)C=CC(=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |